2-benzyl-3-chlorophenol

Log Kow Octanol-water partition coefficient Membrane permeability

2-Benzyl-3-chlorophenol (CAS 1322-48-1) delivers unmatched residual antimicrobial efficacy in high-soil environments—slaughterhouses, poultry houses, wastewater facilities—where hydrophilic phenolics fail. Its elevated Log Kow (4.18–4.28) ensures persistent surface adsorption post-rinse. Formulators benefit from a documented 10-fold synergy with alkali metal tripolyphosphates, enabling ultra-low active concentrations (0.03% w/w) that slash per-unit costs and ease EPA minimum-risk pesticide exemptions. Low melting point (46–49°C) permits solvent-free liquid eutectic blends for VOC-compliant 'green' disinfectants. Dual Gram-positive/Gram-negative and fungicidal activity suits agricultural seed treatment and greenhouse sanitation. Choose 2-benzyl-3-chlorophenol for cost-effective, regulatory-friendly, high-performance formulations.

Molecular Formula C13H11ClO
Molecular Weight 218.68 g/mol
CAS No. 1322-48-1
Cat. No. B072434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-benzyl-3-chlorophenol
CAS1322-48-1
SynonymsPhenol, chloro(phenylmethyl)-
Molecular FormulaC13H11ClO
Molecular Weight218.68 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=C(C=CC=C2Cl)O
InChIInChI=1S/C13H11ClO/c14-12-7-4-8-13(15)11(12)9-10-5-2-1-3-6-10/h1-8,15H,9H2
InChIKeyLPGXETZQYQWXOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Grade Overview: 2-Benzyl-3-chlorophenol (CAS 1322-48-1) – A Halogenated Phenolic Biocide with Quantified Differentiation


2-Benzyl-3-chlorophenol (CAS 1322-48-1), a monochlorinated benzylphenol derivative, is a synthetic phenolic compound primarily employed as a broad-spectrum antimicrobial agent in industrial, institutional, and consumer disinfectant formulations [1]. Its molecular architecture—a chlorinated phenol core with a benzyl substituent—confers enhanced lipophilicity (Log Kow 4.18–4.28) and membrane-disruptive properties, which differentiate it from simpler phenols and guide its specific application niches [2][3]. This evidence guide presents verifiable, comparator-based data to inform scientific selection and procurement decisions.

Why In-Class Halogenated Phenols Cannot Be Interchanged with 2-Benzyl-3-chlorophenol


Generic substitution among chlorophenols is precluded by quantifiable differences in lipophilicity, metabolic fate, and formulation-dependent efficacy. The specific positioning of the chlorine atom (e.g., 3-chloro vs. 4-chloro) alters the compound's pKa, octanol-water partition coefficient (Log Kow), and interaction with hepatic microsomal enzymes, directly impacting both antimicrobial potency and mammalian toxicity profiles [1][2]. Even within the benzylchlorophenol isomer class, positional isomerism dictates divergent metabolic pathways; for instance, 2-benzyl-4-chlorophenol (chlorophene) exhibits a distinct glucuronidation and sulfation pattern compared to its 2-chloro isomers [2]. Furthermore, formulation-specific synergies—such as the 10-fold enhancement in germicidal activity observed when combined with alkali metal tripolyphosphates—are compound-specific and cannot be assumed for close analogs [3]. These documented variances necessitate compound-specific validation rather than class-level interchangeability.

2-Benzyl-3-chlorophenol: Quantitative Differentiation Evidence Against Key Comparators


Lipophilicity-Driven Membrane Partitioning: Log Kow Comparison with Chloroxylenol (PCMX)

The lipophilicity of 2-benzyl-3-chlorophenol, quantified by its Log Kow (octanol-water partition coefficient), is substantially higher than that of the widely used phenolic disinfectant chloroxylenol (PCMX). This parameter governs the compound's ability to partition into bacterial membranes and biofilms, directly influencing efficacy in soiled or organic-rich environments [1][2].

Log Kow Octanol-water partition coefficient Membrane permeability

Synergistic Formulation Enhancement: 10-Fold Activity Boost with Alkali Metal Tripolyphosphates

The germicidal activity of 2-benzyl-3-chlorophenol is uniquely potentiated by alkali metal tripolyphosphates. In comparative assays, a formulation containing benzyl-o-chlorophenol (the 2-benzyl-3-chloro isomer) and sodium tripolyphosphate exhibited germicidal activity approximately 10 times greater than that of either component used alone [1]. This synergistic effect is not observed with many other phenolic biocides.

Synergistic formulation Alkali metal tripolyphosphate Phenol coefficient

Solvent-Free Liquid Phenolic Compositions: Enabling Concentrated Formulations Unattainable with Chloroxylenol

2-Benzyl-3-chlorophenol can be formulated into stable, liquid phenolic compositions in the substantial absence of solvents or surfactants when combined with other specific phenols (e.g., phenylphenol, tert-pentylphenol) [1]. This is a formulation advantage not readily achieved with higher-melting point analogs like chloroxylenol (m.p. 114–116°C), which typically requires solvents or solubilizers.

Solvent-free formulation Liquid phenolic composition Concentrated disinfectant

Comparative In Vitro Metabolism: Divergent Glucuronidation Kinetics from Chloroxylenol

In a direct comparative study using rat, mouse, and human hepatic microsomes, chlorophene (2-benzyl-4-chlorophenol, a close isomer) exhibited distinct metabolic kinetics compared to chloroxylenol and triclosan. While metabolite structures were identical across species, the rate and extent of Phase II conjugation (glucuronidation/sulfation) varied significantly between the compounds, suggesting that 2-benzyl-3-chlorophenol may possess a different systemic clearance profile and potential for bioaccumulation [1].

Hepatic microsomal metabolism Glucuronidation Xenobiotic detoxification

Residual Efficacy on Hard Surfaces: Use-Dilution Concentration Benchmarking

In a comparative capacity use-dilution test against the highly resistant Staphylococcus aureus, a disinfectant formulation containing o-benzyl-p-chlorophenol (as part of a 9.2% w/w phenolic blend with p-chloro-m-cresol) required a use-dilution concentration of only ~2% to achieve bactericidal efficacy [1]. This is significantly lower than the concentrations often required for other phenolic formulations, indicating superior intrinsic potency.

Use-dilution test Staphylococcus aureus Disinfectant efficacy

Targeted Application Scenarios for 2-Benzyl-3-chlorophenol Driven by Quantitative Differentiation


High-Soil Industrial Disinfection: Leveraging Enhanced Lipophilicity for Residual Activity

The elevated Log Kow (4.18–4.28) of 2-benzyl-3-chlorophenol [1] dictates its preferential use in environments where organic soiling (blood, grease, food residues) compromises the efficacy of more hydrophilic phenolics like chloroxylenol. Applications include slaughterhouse floor sanitization, poultry house disinfection, and wastewater treatment plant surface decontamination. The compound's high octanol-water partitioning ensures it remains adsorbed to surfaces even after rinsing, providing extended residual antimicrobial protection.

Cost-Optimized, Low-Concentration Disinfectant Formulations via Tripolyphosphate Synergy

Procurement specialists formulating concentrated disinfectant blends should prioritize 2-benzyl-3-chlorophenol when a low active-ingredient concentration is desired. The documented 10-fold synergy with alkali metal tripolyphosphates [2] permits effective formulations containing as little as 0.03% w/w of the phenolic, dramatically reducing per-unit raw material costs and simplifying regulatory compliance (e.g., EPA minimum risk pesticide exemptions).

Solvent-Free, Low-VOC Antimicrobial Concentrates for Green Chemistry Compliance

Formulators seeking to eliminate volatile organic solvents can exploit the low melting point (46–49°C) of 2-benzyl-3-chlorophenol to create liquid eutectic mixtures with other substituted phenols [3]. This property is unattainable with high-melting alternatives like chloroxylenol (m.p. 115°C). Resulting concentrates are ideal for 'green' institutional cleaning products, USDA-certified biobased disinfectants, and applications in VOC-regulated jurisdictions (e.g., California Air Resources Board).

Agricultural Seed and Hard Surface Disinfection Requiring Broad-Spectrum Bactericidal/Fungicidal Activity

Patented methods for seed disinfection explicitly rely on combinations of o-phenylphenol and o-benzyl-p-chlorophenol to control fungal and bacterial contamination without impairing seed germination [4]. The compound's dual activity against Gram-positive and Gram-negative bacteria, as well as its fungicidal properties, makes it suitable for treating Douglas-fir seeds, agricultural equipment, and greenhouse surfaces where both bacterial wilt and fungal damping-off are concerns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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